4-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol
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Overview
Description
4-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol is a complex organic compound with a unique structure that includes a triazole ring, a dichlorophenyl group, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved by reacting 2,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding triazole.
Introduction of the Sulfanyl Group: The triazole intermediate is then treated with thiourea to introduce the sulfanyl group.
Condensation Reaction: The final step involves a condensation reaction between the triazole-thiol intermediate and 2-methoxybenzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the dichlorophenyl ring can be reduced to amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it can be used to study the interactions of triazole-containing compounds with biological targets, such as enzymes and receptors.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 4-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, potentially inhibiting metalloenzymes. The dichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The methoxyphenol moiety can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 2-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol
Uniqueness
The presence of the methoxy group in 4-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol distinguishes it from similar compounds, potentially enhancing its solubility and bioavailability. Additionally, the specific arrangement of functional groups may result in unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H12Cl2N4O2S |
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Molecular Weight |
395.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Cl2N4O2S/c1-24-14-6-9(2-5-13(14)23)8-19-22-15(20-21-16(22)25)11-4-3-10(17)7-12(11)18/h2-8,23H,1H3,(H,21,25) |
InChI Key |
KPFUEDGYGAEQIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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